Cas no 80-99-9 (Lathosterol)

Lathosterol structure
Lathosterol structure
상품 이름:Lathosterol
CAS 번호:80-99-9
MF:C27H46O
메가와트:386.653548717499
MDL:MFCD00056176
CID:723336
PubChem ID:24892635

Lathosterol 화학적 및 물리적 성질

이름 및 식별자

    • Cholest-7-en-3-ol, (3b,5a)-
    • Lathosterol
    • 5α-cholest-7-en-3ß-ol
    • 5α-cholest-7-en-3?-ol
    • (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • 5alpha-Cholest-7-en-3beta-ol
    • 5Α-CHOLEST-7-EN-3-OL
    • 5α-Cholest-7-en-3β-ol
    • 7-cholestenol
    • Cholest-7-en-3beta-ol
    • Cholest-7-en-3-ol
    • 3β-Hydroxy-5α,7-cholestene
    • (3β,5α)-Cholest-7-en-3-ol (ACI)
    • 5α-Cholest-7-en-3β-ol (8CI)
    • 3β-Hydroxy-5α-cholest-7-ene
    • 7-En-3-cholestanol
    • γ-Cholestenol
    • Δ7-Cholestenol
    • Cholest-7-en-3-ol, (3.beta.,5.alpha.)-
    • 7-Cholesterol
    • cholesterol gr
    • 3beta-Hydroxy-5alpha,7-cholestene
    • gamma-Cholestenol
    • (3beta,5alpha)-cholest-7-en-3-ol
    • A936558
    • (3-beta,5-alpha)-Cholest-7-en-3-ol
    • cholest-7-en-ol
    • CHEBI:17168
    • SCHEMBL187737
    • Delta7-Cholestenol
    • 7-Cholesten-3-.beta.-ol
    • alpha-cholest-7-en-3beta-ol
    • 3.beta.-Hydroxy-5.alpha.-cholest-7-ene
    • Cholesterol Pharma
    • cholesterol extra pure
    • AKOS024307570
    • 1ST169686
    • 80-99-9
    • CHEMBL3138639
    • gamma-Cholesterol
    • delta7-Cholesten-3beta-ol
    • cholesta-7-enol
    • delta(sup 7)-Cholestenol
    • Cholesterol - synthetic
    • IZVFFXVYBHFIHY-SKCNUYALSA-N
    • delta(7)-Cholestenol
    • 3b-Hydroxy-5-cholestene
    • 7,(5-alpha)-Cholesten-3-beta-ol
    • DTXSID501015889
    • NS00076595
    • Q3218465
    • (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Cholest-7-en-3-ol, (3-beta,5-alpha)-
    • 7-Cholesten-3-beta-ol
    • 3beta-Hydroxy-5alpha-cholest-7-ene
    • (1R,2S,5S,7S,11R,14R,15R)-2,15-Dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,7.011,15]heptadec-9-en-5-ol
    • Cholesterol,NF Grade
    • C01189
    • (7)-Cholestenol
    • cholesta-7-en-3beta-ol
    • Delta7-cholesten-3-beta-ol
    • LMST01010089
    • .DELTA.7-Cholestenol
    • 5-alpha-Cholest-7-en-3-beta-ol
    • MFCD00056176
    • (3beta,alpha)-Cholest-7-en-3-ol
    • (3beta)-Cholest-7-en-3-ol
    • 5-a-cholest-7-en-3-beta-ol
    • Cholesterin [German]
    • 6036-58-4
    • 24039-00-7
    • 16826-36-1
    • 59531-50-9
    • 80685-30-9
    • 5 alpha-cholest-7-en-3 beta-ol
    • Cholest-7-en-3-ol, (3-beta,5-alpha)-(9CI)
    • .DELTA.7-Cholesten-3.beta.-ol
    • 5a-Cholest-7-en-3b-ol
    • DTXCID901474047
    • Cholest-7-en-3-ol, (3beta,5alpha)-
    • g-Cholesterol
    • (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-((2R)-6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol
    • .gamma.-Cholestenol
    • Cholesterol-synthetic
    • 5.alpha.-Cholest-7-en-3.beta.-ol
    • MDL: MFCD00056176
    • 인치: 1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
    • InChIKey: IZVFFXVYBHFIHY-SKCNUYALSA-N
    • 미소: C[C@@]12[C@@H]([C@H](C)CCCC(C)C)CC[C@H]1C1=CC[C@H]3C[C@H](CC[C@]3(C)[C@H]1CC2)O

계산된 속성

  • 정밀분자량: 386.35500
  • 동위원소 질량: 386.354866087g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 28
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 591
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 8
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 8.3
  • 토폴로지 분자 극성 표면적: 20.2Ų

실험적 성질

  • 밀도: 0.9610 (rough estimate)
  • 융해점: 126°C
  • 비등점: 452.8°C (rough estimate)
  • 플래시 포인트: 208.9±20.7 °C
  • 굴절률: 1.5250 (estimate)
  • PSA: 20.23000
  • LogP: 7.38870
  • 증기압: 0.0±2.7 mmHg at 25°C

Lathosterol 보안 정보

Lathosterol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20820-100mg
Lathosterol
80-99-9 98%
100mg
¥2698.00 2023-09-09
TRC
L177500-50mg
Lathosterol
80-99-9
50mg
$ 176.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-210429-25mg
5α-Cholest-7-en-3β-ol,
80-99-9 ≥98%
25mg
¥714.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-210429A-100 mg
5α-Cholest-7-en-3β-ol,
80-99-9 ≥98%
100MG
¥2,332.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L877277-10mg
Lathosterol
80-99-9 ≥98%
10mg
¥998.00 2022-01-13
ChemScence
CS-0062380-10mg
Lathosterol
80-99-9 ≥98.0%
10mg
$215.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026229-5mg
5α-cholest-7-en-3ß-ol,99%
80-99-9 99%
5mg
¥3066 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026229-100mg
5α-cholest-7-en-3ß-ol,99%
80-99-9 99%
100mg
¥25961 2024-05-21
eNovation Chemicals LLC
D769760-25mg
Cholest-7-en-3-ol, (3b,5a)-
80-99-9 95%
25mg
$260 2023-09-04
TRC
L177500-100mg
Lathosterol
80-99-9
100mg
$ 282.00 2023-09-07

Lathosterol 합성 방법

합성회로 1

반응 조건
참조
Axial Hydrogen at C7 Position and Bumpy Tetracyclic Core Markedly Reduce Sterol's Affinity to Amphotericin B in Membrane
Nakagawa, Yasuo; et al, Biochemistry, 2015, 54(2), 303-312

합성회로 2

반응 조건
1.1 Reagents: Sodium Solvents: Ethylene glycol
참조
Steroids and Walden inversion. XXXV. N,N-Dimethylcholest-7-en-3α- and -3β-ylamine
Evans, D. E.; et al, Journal of the Chemical Society, 1956, 4821, 4821-4

합성회로 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane
참조
Synthesis of 11-oxosteroids. II. 11-Oxocholestanol
Fieser, Louis F.; et al, Journal of the American Chemical Society, 1953, 75, 121-4

합성회로 4

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol
참조
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

합성회로 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  1,4-Dioxane
2.1 Reagents: Acetic anhydride ,  Pyridine
3.1 Reagents: Potassium hydroxide Solvents: Methanol
참조
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

합성회로 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  1,4-Dioxane
참조
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

합성회로 7

반응 조건
참조
Synthesis of a tritiated 3-dehydroecdysteroid putative precursor of ecdysteroid biosynthesis in Locusta migratoria
Dolle, Frederic; et al, Tetrahedron, 1991, 47(34), 7067-80

합성회로 8

반응 조건
참조
Synthesis of acyclic alkanes by reduction using noncatalytic methods
Zaidlewicz, M.; et al, Science of Synthesis, 2009, 48, 359-392

합성회로 9

반응 조건
1.1 Reagents: Ethylamine ,  Lithium
2.1 Reagents: Potassium hydroxide Solvents: Methanol
참조
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

합성회로 10

반응 조건
1.1 Reagents: Acetic anhydride ,  Pyridine
2.1 Reagents: Potassium hydroxide Solvents: Methanol
참조
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

합성회로 11

반응 조건
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane
2.1 Reagents: Ethylamine ,  Lithium
3.1 Reagents: Potassium hydroxide Solvents: Methanol
참조
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

Lathosterol Raw materials

Lathosterol Preparation Products

Lathosterol 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80-99-9)Lathosterol
A936558
순결:99%
재다:10mg
가격 ($):150.0